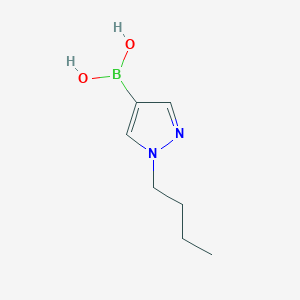
1-Butylpyrazole-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butylpyrazole-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring with a butyl substituent at the nitrogen atom. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling
作用机制
Target of Action
1-Butylpyrazole-4-boronic acid is a derivative of pyrazole, a nitrogen-containing heterocycle . Pyrazole derivatives have been found to exhibit a wide range of biological activities and can be used to treat various diseases such as cancers, respiratory diseases, infections, and neurological diseases . .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit cytokine signal transduction via inhibition of JAK1 and JAK2, leading to antiproliferative and proapoptotic effects .
Biochemical Pathways
This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In SM coupling, the boronic acid undergoes transmetalation with palladium, a process where the boronic acid transfers its organic group to palladium . This reaction is part of a larger biochemical pathway that leads to the formation of carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that boronic acids, in general, are susceptible to oxidation, especially under aerobic conditions .
Result of Action
Given its potential use in sm coupling reactions, it can be inferred that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are highly susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the presence of oxidants in its environment .
准备方法
1-Butylpyrazole-4-boronic acid can be synthesized through several routes. One common method involves the borylation of 1-butylpyrazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and can be carried out in solvents like tetrahydrofuran or dimethylformamide .
Industrial production methods for boronic acids often involve the use of Grignard reagents or organolithium compounds to introduce the boronic acid group. These methods are scalable and can produce high yields of the desired product .
化学反应分析
1-Butylpyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. Major products formed from these reactions include biaryl compounds and other substituted pyrazoles .
科学研究应用
1-Butylpyrazole-4-boronic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
相似化合物的比较
1-Butylpyrazole-4-boronic acid can be compared to other boronic acids such as phenylboronic acid and pinacolborane. While phenylboronic acid is widely used in organic synthesis, this compound offers unique properties due to the presence of the pyrazole ring, which can enhance its reactivity and selectivity in certain reactions . Similar compounds include:
- Phenylboronic acid
- Pinacolborane
- Cyclobutylboronic acid
These compounds share the boronic acid functional group but differ in their substituents, which can influence their chemical behavior and applications.
属性
IUPAC Name |
(1-butylpyrazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJWRDQDMVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)
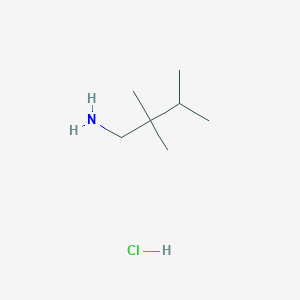
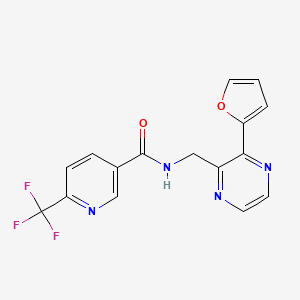
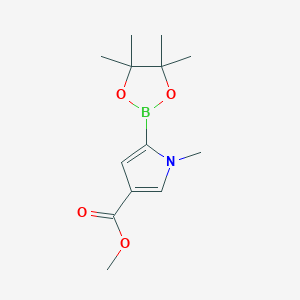

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)
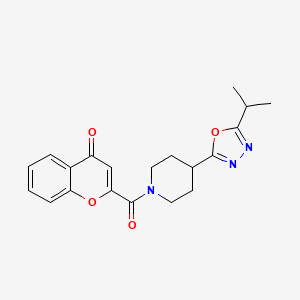
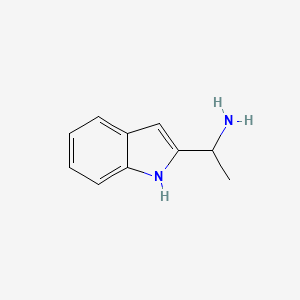
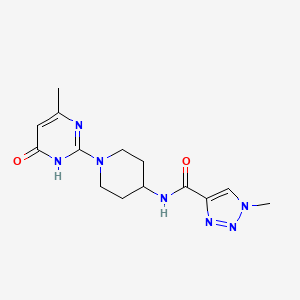
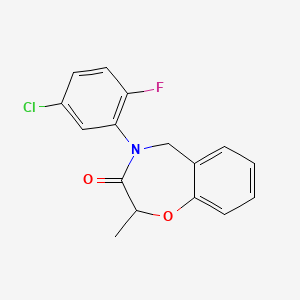
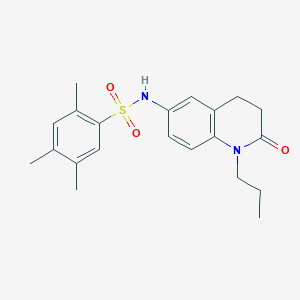
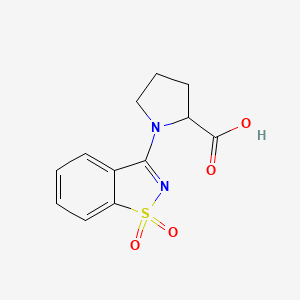
![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)
